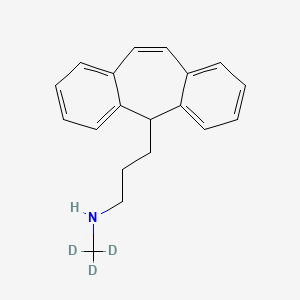

Protriptyline-d3

Description

BenchChem offers high-quality Protriptyline-d3 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Protriptyline-d3 including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C19H21N |

|---|---|

Molecular Weight |

266.4 g/mol |

IUPAC Name |

3-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,9,11,13-heptaenyl)-N-(trideuteriomethyl)propan-1-amine |

InChI |

InChI=1S/C19H21N/c1-20-14-6-11-19-17-9-4-2-7-15(17)12-13-16-8-3-5-10-18(16)19/h2-5,7-10,12-13,19-20H,6,11,14H2,1H3/i1D3 |

InChI Key |

BWPIARFWQZKAIA-FIBGUPNXSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])NCCCC1C2=CC=CC=C2C=CC3=CC=CC=C13 |

Canonical SMILES |

CNCCCC1C2=CC=CC=C2C=CC3=CC=CC=C13 |

Origin of Product |

United States |

Foundational & Exploratory

The Role of Protriptyline-d3 in Modern Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core functionalities and applications of Protriptyline-d3, a deuterated analog of the tricyclic antidepressant protriptyline. Primarily utilized as a stable isotopically labeled (SIL) internal standard, Protriptyline-d3 is an indispensable tool in quantitative bioanalysis, particularly within the realms of therapeutic drug monitoring, pharmacokinetic studies, and forensic toxicology. This document provides a comprehensive overview of its primary use, detailed experimental methodologies, and the biochemical pathways influenced by its non-labeled counterpart, protriptyline.

Introduction to Protriptyline-d3

Protriptyline-d3 is a synthetic derivative of protriptyline where three hydrogen atoms on the N-methyl group have been replaced with deuterium atoms. This isotopic substitution results in a molecule with a higher molecular weight (266.4 g/mol ) compared to protriptyline (263.4 g/mol ) but with nearly identical chemical and physical properties.[1][2] This subtle mass shift is the key to its utility in research.

The primary application of Protriptyline-d3 is as an internal standard in analytical methodologies, most notably in liquid chromatography-tandem mass spectrometry (LC-MS/MS).[3][4] In such assays, a known quantity of Protriptyline-d3 is added to a biological sample (e.g., plasma, serum, or urine) prior to sample preparation and analysis. Because Protriptyline-d3 behaves almost identically to the analyte of interest (protriptyline) during extraction, chromatography, and ionization, it can effectively compensate for variations in sample processing and instrument response. This ensures a more accurate and precise quantification of protriptyline in the sample.[4]

Core Application: Bioanalytical Quantification

The use of SIL internal standards is considered the gold standard in quantitative mass spectrometry.[3] Protriptyline-d3 serves this role for the analysis of protriptyline, a tricyclic antidepressant used in the treatment of depression and attention deficit hyperactivity disorder (ADHD).[5] Accurate measurement of protriptyline levels in patients is crucial for therapeutic drug monitoring to ensure efficacy and avoid toxicity.

Advantages in Research

The use of Protriptyline-d3 as an internal standard offers several key advantages:

-

Improved Accuracy and Precision: It corrects for variability in sample preparation, injection volume, and matrix effects, leading to more reliable quantitative results.

-

Enhanced Method Robustness: The co-elution of the analyte and the internal standard helps to mitigate the impact of ion suppression or enhancement in complex biological matrices.

-

High Specificity: The distinct mass-to-charge (m/z) ratio of Protriptyline-d3 allows for its clear differentiation from the unlabeled protriptyline by the mass spectrometer.

Experimental Protocols

The following sections outline a representative experimental protocol for the quantification of protriptyline in human plasma using Protriptyline-d3 as an internal standard. This protocol is a synthesis of common methodologies found in the scientific literature.

Sample Preparation: Protein Precipitation

Protein precipitation is a common and straightforward method for extracting small molecules like protriptyline from plasma samples.

-

Aliquoting: Transfer 100 µL of human plasma into a microcentrifuge tube.

-

Internal Standard Spiking: Add 10 µL of a 1 µg/mL Protriptyline-d3 solution in methanol to the plasma sample.

-

Protein Precipitation: Add 300 µL of acetonitrile to the sample to precipitate the plasma proteins.

-

Vortexing: Vortex the mixture for 1 minute to ensure thorough mixing and complete protein precipitation.

-

Centrifugation: Centrifuge the sample at 10,000 x g for 10 minutes to pellet the precipitated proteins.

-

Supernatant Transfer: Carefully transfer the supernatant to a clean tube.

-

Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase starting condition (e.g., 80% Mobile Phase A, 20% Mobile Phase B).

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

The reconstituted sample is then analyzed by LC-MS/MS. The following are typical parameters.

Table 1: Liquid Chromatography Parameters

| Parameter | Value |

| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

| Gradient Elution | See Table 2 |

Table 2: Gradient Elution Program

| Time (min) | % Mobile Phase A | % Mobile Phase B |

| 0.0 | 80 | 20 |

| 0.5 | 80 | 20 |

| 3.0 | 10 | 90 |

| 3.5 | 10 | 90 |

| 3.6 | 80 | 20 |

| 5.0 | 80 | 20 |

Table 3: Mass Spectrometry Parameters

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Capillary Voltage | 3.5 kV |

| Source Temperature | 150°C |

| Desolvation Temp. | 400°C |

| Analyte | Protriptyline |

| Precursor Ion (m/z) | 264.2 |

| Product Ion (m/z) | 191.1 |

| Collision Energy (eV) | 25 |

| Internal Standard | Protriptyline-d3 |

| Precursor Ion (m/z) | 267.2 |

| Product Ion (m/z) | 191.1 |

| Collision Energy (eV) | 25 |

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the typical workflow for the quantitative analysis of protriptyline in a biological sample using Protriptyline-d3.

References

- 1. What is the mechanism of Protriptyline Hydrochloride? [synapse.patsnap.com]

- 2. waters.com [waters.com]

- 3. Simultaneous determination of seven tricyclic antidepressant drugs in human plasma by direct-injection HPLC-APCI-MS-MS with an ion trap detector - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Protriptyline - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. waters.com [waters.com]

Protriptyline-d3: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical structure, properties, and analytical applications of Protriptyline-d3. This deuterated analog of the tricyclic antidepressant Protriptyline serves as a crucial internal standard for quantitative bioanalytical studies, ensuring accuracy and precision in pharmacokinetic and metabolic research.

Core Chemical and Physical Properties

Protriptyline-d3 is a stable, isotopically labeled form of Protriptyline where three hydrogen atoms on the N-methyl group have been replaced with deuterium. This substitution results in a minimal change in its chemical properties while providing a distinct mass spectrometric signature, making it an ideal internal standard for mass spectrometry-based assays.[1][2]

Data Presentation: A Comparative Summary

The following tables summarize the key quantitative data for both Protriptyline and its deuterated analog, Protriptyline-d3.

| Chemical and Physical Properties of Protriptyline | |

| Property | Value |

| Molecular Formula | C₁₉H₂₁N[3] |

| Molecular Weight | 263.38 g/mol |

| CAS Number | 438-60-8 |

| Melting Point (HCl salt) | 169-171 °C |

| Solubility (HCl salt) | Freely soluble in water |

| Chemical and Physical Properties of Protriptyline-d3 | |

| Property | Value |

| Molecular Formula | C₁₉H₁₈D₃N[1] |

| Molecular Weight | ~266.40 g/mol [3] |

| CAS Number | 1435934-21-6[1] |

| Form | Typically supplied as a solution in methanol or as a hydrochloride salt.[4] |

| Chemical and Physical Properties of Protriptyline-d3 Hydrochloride | |

| Property | Value |

| Molecular Formula | C₁₉H₁₉D₃ClN[5] |

| Molecular Weight | 302.86 g/mol [5] |

| CAS Number | 1435934-21-6[1] |

Mechanism of Action: Norepinephrine and Serotonin Reuptake Inhibition

Protriptyline, the parent compound of Protriptyline-d3, exerts its therapeutic effects as a tricyclic antidepressant by primarily inhibiting the reuptake of norepinephrine and, to a lesser extent, serotonin from the synaptic cleft.[2] This blockage leads to an increased concentration of these neurotransmitters in the synapse, enhancing neurotransmission. The underlying mechanism involves the binding of Protriptyline to the norepinephrine transporter (NET) and the serotonin transporter (SERT), preventing them from recycling their respective neurotransmitters back into the presynaptic neuron.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. veeprho.com [veeprho.com]

- 3. Protriptyline-d3 | C19H21N | CID 56845870 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Protriptyline-D3 HCl | Certified Solutions Standards | Certified Reference Materials - Cerilliant [cerilliant.com]

- 5. pharmaffiliates.com [pharmaffiliates.com]

The Role of Protriptyline-d3 as an Internal Standard: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the mechanism of action and application of protriptyline-d3 as an internal standard in quantitative bioanalysis. It is designed to offer a comprehensive resource for professionals in drug development and analytical research, detailing the underlying principles, experimental workflows, and data interpretation.

Introduction to Isotopic Dilution and Internal Standards

In the realm of quantitative analysis, particularly in complex biological matrices such as plasma or urine, accuracy and precision are paramount. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for bioanalysis due to its high sensitivity and selectivity.[1] However, the analytical process, from sample preparation to detection, is susceptible to variations that can impact the reliability of the results. These variations can arise from sample loss during extraction, inconsistencies in injection volume, and matrix effects that suppress or enhance the analyte signal.[2][3]

To mitigate these variabilities, an internal standard (IS) is employed. An ideal IS is a compound that behaves chemically and physically as similarly as possible to the analyte of interest.[2] Stable isotope-labeled (SIL) compounds, such as protriptyline-d3, are considered the "gold standard" for use as internal standards in LC-MS/MS assays.[4] They are chemically identical to the analyte, with the only difference being the substitution of one or more atoms with their heavier stable isotopes (e.g., deuterium, 13C, 15N).[2]

Mechanism of Action: Protriptyline-d3 as an Internal Standard

Protriptyline is a tricyclic antidepressant (TCA) that functions therapeutically by inhibiting the reuptake of norepinephrine and, to a lesser extent, serotonin.[3][5][6][7] However, when its deuterated analog, protriptyline-d3, is used as an internal standard, its "mechanism of action" is not pharmacological but analytical. It is based on the principle of isotopic dilution mass spectrometry.

The core of this mechanism relies on the near-identical physicochemical properties of protriptyline and protriptyline-d3. A known concentration of protriptyline-d3 is added to every sample, calibrator, and quality control (QC) sample at the beginning of the analytical process.[4] Since the IS and the analyte are structurally identical, they exhibit:

-

Identical Extraction Recovery: Any loss of the analyte during sample preparation steps (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction) will be mirrored by a proportional loss of the internal standard.

-

Similar Chromatographic Behavior: Both compounds will co-elute or elute very closely during liquid chromatography, ensuring they experience the same conditions as they enter the mass spectrometer.

-

Equivalent Ionization Efficiency: The efficiency with which the molecules are ionized in the mass spectrometer's source is the same for both the analyte and the IS. This is crucial for correcting matrix effects, where other components in the biological sample can suppress or enhance ionization.

The only significant difference between protriptyline and protriptyline-d3 for the mass spectrometer is their mass-to-charge ratio (m/z). The three deuterium atoms in protriptyline-d3 give it a mass that is 3 Daltons higher than protriptyline. This mass difference allows the mass spectrometer to detect and quantify both compounds simultaneously and independently.

By calculating the ratio of the analyte's peak area to the internal standard's peak area, the variations encountered during the analytical process are normalized. This ratio is then used to determine the concentration of the analyte from a calibration curve, ensuring highly accurate and precise quantification.

Quantitative Bioanalytical Workflow

The use of protriptyline-d3 as an internal standard is integrated into a multi-step bioanalytical workflow. The following diagram illustrates a typical process for the quantification of protriptyline in a biological matrix.

Caption: Bioanalytical workflow for protriptyline quantification.

Data Presentation and Interpretation

The final quantification relies on a calibration curve constructed by plotting the peak area ratio (Protriptyline / Protriptyline-d3) against the known concentrations of the calibration standards. The linear regression of this curve is then used to calculate the concentration of protriptyline in unknown samples. The table below presents example data from a typical method validation.

| Parameter | Calibrator 1 | Calibrator 2 | Calibrator 3 | Calibrator 4 | Calibrator 5 | QC Low | QC Mid | QC High |

| Nominal Conc. (ng/mL) | 5.0 | 25.0 | 100.0 | 250.0 | 500.0 | 15.0 | 200.0 | 400.0 |

| Protriptyline Area | 4,890 | 25,110 | 102,300 | 248,500 | 505,100 | 14,950 | 201,800 | 403,200 |

| Protriptyline-d3 Area | 99,800 | 101,200 | 98,500 | 99,100 | 100,500 | 99,500 | 100,200 | 98,900 |

| Peak Area Ratio | 0.049 | 0.248 | 1.039 | 2.508 | 5.026 | 0.150 | 2.014 | 4.077 |

| Calculated Conc. (ng/mL) | 4.9 | 24.9 | 103.5 | 249.7 | 501.1 | 15.1 | 201.0 | 405.5 |

| Accuracy (%) | 98.0 | 99.6 | 103.5 | 99.9 | 100.2 | 100.7 | 100.5 | 101.4 |

| Precision (%CV) | - | - | - | - | - | 4.5 | 3.1 | 2.8 |

Note: This table presents representative data for illustrative purposes.

Detailed Experimental Protocol (Example)

This section provides a detailed example of a bioanalytical method for the quantification of protriptyline in human plasma.

5.1. Reagents and Materials

-

Protriptyline and Protriptyline-d3 certified reference standards.

-

HPLC-grade methanol, acetonitrile, and water.

-

Formic acid and ammonium bicarbonate.

-

Human plasma (blank).

5.2. Preparation of Solutions

-

Stock Solutions (1 mg/mL): Prepare separate stock solutions of protriptyline and protriptyline-d3 in methanol.

-

Working Standards: Serially dilute the protriptyline stock solution with 50:50 methanol/water to prepare calibration standards (e.g., 5-500 ng/mL).

-

Internal Standard Working Solution (500 ng/mL): Dilute the protriptyline-d3 stock solution with 50:50 methanol/water.

5.3. Sample Preparation (Protein Precipitation)

-

Aliquot 100 µL of plasma sample, calibrator, or QC into a microcentrifuge tube.

-

Add 25 µL of the Internal Standard Working Solution (500 ng/mL protriptyline-d3) to each tube and vortex briefly.

-

Add 300 µL of acetonitrile to precipitate proteins.

-

Vortex for 2 minutes, then centrifuge at 14,000 rpm for 10 minutes.

-

Transfer the supernatant to a new plate or vials for analysis.

5.4. LC-MS/MS Conditions

-

LC System: UPLC System (e.g., Waters ACQUITY).

-

Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: Start at 20% B, ramp to 95% B over 3 minutes, hold for 1 minute, then return to initial conditions.

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 5 µL.

-

Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Sciex or Waters).

-

Ionization: Electrospray Ionization, Positive Mode (ESI+).

-

MRM Transitions:

-

Protriptyline: Q1: 264.0 m/z → Q3: 191.1 m/z.

-

Protriptyline-d3: Q1: 267.0 m/z → Q3: 191.1 m/z (or other stable product ion).

-

Pharmacological Mechanism of Protriptyline

While the focus of this guide is its analytical application, understanding the pharmacological mechanism of protriptyline is essential for drug development professionals. Protriptyline is a tricyclic antidepressant that primarily blocks the norepinephrine transporter (NET) on the presynaptic neuron.[5][8] This inhibition prevents the reuptake of norepinephrine from the synaptic cleft, leading to an increased concentration and prolonged availability of the neurotransmitter to bind with postsynaptic receptors. This enhanced noradrenergic signaling is believed to be responsible for its antidepressant effects.[5][7]

Caption: Protriptyline's inhibition of norepinephrine reuptake.

Conclusion

Protriptyline-d3 serves as an exemplary internal standard for the quantitative bioanalysis of protriptyline. Its mechanism of action is rooted in the principles of isotopic dilution, where its near-identical chemical and physical properties to the analyte allow it to effectively normalize for variability throughout the analytical workflow. The ability to distinguish it from the native compound by mass spectrometry enables highly accurate and precise measurements, which are critical for clinical and research applications. The methodologies outlined in this guide provide a robust framework for the development and validation of bioanalytical assays essential for drug development and therapeutic monitoring.

References

- 1. Quantification of Tricyclic Antidepressants Using UPLC-MS/MS | Springer Nature Experiments [experiments.springernature.com]

- 2. data.biotage.co.jp [data.biotage.co.jp]

- 3. Protriptyline - Wikipedia [en.wikipedia.org]

- 4. Alternative Calibration Strategies for the Clinical Laboratory: Application to Nortriptyline Therapeutic Drug Monitoring - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Protriptyline - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. go.drugbank.com [go.drugbank.com]

- 7. What is the mechanism of Protriptyline Hydrochloride? [synapse.patsnap.com]

- 8. academicworks.cuny.edu [academicworks.cuny.edu]

Commercial Suppliers and Technical Applications of Protriptyline-d3 Analytical Standard: An In-depth Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial availability and analytical applications of Protriptyline-d3, a deuterated internal standard crucial for the accurate quantification of the tricyclic antidepressant, protriptyline. This document details commercial suppliers, available product specifications, and in-depth experimental protocols for its use in bioanalytical assays.

Commercial Availability

Protriptyline-d3 is available from several reputable suppliers of analytical reference standards. These products are offered in various formats, primarily as solutions in methanol or as neat materials, to cater to diverse laboratory needs. Researchers can obtain Certificates of Analysis (CoA) from these suppliers, which provide detailed information on the purity, concentration, and isotopic enrichment of the specific lot.

A summary of prominent commercial suppliers and their typical product offerings is presented in Table 1. Please note that specific details such as lot number, exact concentration, and isotopic purity should be confirmed by consulting the Certificate of Analysis provided by the supplier at the time of purchase.

| Supplier | Product Name | CAS Number | Typical Format(s) | Typical Concentration(s) |

| Cerilliant (a brand of MilliporeSigma) | Protriptyline-D3 HCl | 1435934-21-6 | Solution in Methanol | 100 µg/mL (as free base) |

| LGC Standards | Protriptyline (N-Methyl-d3) Hydrochloride | 1435934-21-6 | Neat; Solution in Methanol | 1 mg, 10 mg (Neat); 100 µg/mL |

| Veeprho | Protriptyline-D3 | Not specified | Not specified | Not specified |

| MedChemExpress | Protriptyline (N-methyl-d3) hydrochloride | 1435934-21-6 | Not specified | Not specified |

| Pharmaffiliates | Protriptyline-d3 Hydrochloride | 1435934-21-6 | Not specified | Not specified |

Table 1: Commercial Suppliers of Protriptyline-d3 Analytical Standard. This table is not exhaustive and represents a snapshot of available suppliers. Researchers are encouraged to visit the suppliers' websites for the most current product information.

Physicochemical and Quality Control Data

Protriptyline-d3 is the deuterium-labeled analog of protriptyline. The introduction of deuterium atoms results in a higher molecular weight, allowing it to be distinguished from the unlabeled analyte by mass spectrometry. This property is fundamental to its function as an internal standard in isotope dilution mass spectrometry (IDMS) methods.

While specific values are lot-dependent and found on the CoA, Table 2 summarizes the key physicochemical and quality control parameters for a typical Protriptyline-d3 analytical standard.

| Parameter | Typical Specification | Analytical Technique(s) |

| Chemical Purity | ≥98% | HPLC, GC |

| Isotopic Purity (Enrichment) | ≥99 atom % D | Mass Spectrometry |

| Identity | Conforms to structure | ¹H-NMR, Mass Spectrometry |

| Concentration (for solutions) | Gravimetrically prepared and verified by an appropriate analytical method (e.g., LC-MS/MS) | HPLC, LC-MS/MS |

Table 2: Typical Physicochemical and Quality Control Specifications for Protriptyline-d3 Analytical Standard.

Experimental Protocols: Bioanalysis of Protriptyline in Human Plasma using LC-MS/MS

The following section provides a detailed methodology for the quantification of protriptyline in human plasma using Protriptyline-d3 as an internal standard. This protocol is a composite of established methods for the analysis of tricyclic antidepressants.[1][2][3]

Sample Preparation: Protein Precipitation

Protein precipitation is a rapid and effective method for extracting protriptyline and the internal standard from plasma samples.[2][3]

Materials:

-

Human plasma samples

-

Protriptyline-d3 internal standard working solution (e.g., 100 ng/mL in methanol)

-

Acetonitrile (ACN), HPLC grade

-

Microcentrifuge tubes (1.5 mL)

-

Vortex mixer

-

Centrifuge

Procedure:

-

Pipette 100 µL of human plasma into a 1.5 mL microcentrifuge tube.

-

Add 10 µL of the Protriptyline-d3 internal standard working solution to the plasma and vortex briefly.

-

Add 300 µL of ice-cold acetonitrile to the tube to precipitate the plasma proteins.

-

Vortex the mixture vigorously for 1 minute.

-

Centrifuge the tube at 14,000 rpm for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a clean tube or a 96-well plate.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

-

Vortex briefly and inject a portion (e.g., 5-10 µL) into the LC-MS/MS system.

LC-MS/MS Analysis

Liquid chromatography coupled with tandem mass spectrometry provides the selectivity and sensitivity required for the accurate quantification of protriptyline in complex biological matrices.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

-

Tandem mass spectrometer equipped with an electrospray ionization (ESI) source

Chromatographic Conditions:

-

Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size) is commonly used.

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: 0.1% Formic acid in acetonitrile

-

Gradient: A typical gradient would start at a low percentage of Mobile Phase B, ramp up to a high percentage to elute the analytes, and then return to initial conditions for column re-equilibration.

-

Flow Rate: 0.3 - 0.5 mL/min

-

Column Temperature: 40°C

-

Injection Volume: 5 - 10 µL

Mass Spectrometry Conditions:

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

Scan Type: Multiple Reaction Monitoring (MRM)

-

MRM Transitions: The specific precursor and product ions for protriptyline and Protriptyline-d3 should be optimized on the instrument. The transitions will be approximately:

-

Protriptyline: m/z 264.2 → [Product Ion 1], m/z 264.2 → [Product Ion 2]

-

Protriptyline-d3: m/z 267.2 → [Product Ion 1], m/z 267.2 → [Product Ion 2] (Note: The exact m/z values for product ions should be determined empirically)

-

-

Source Parameters: Parameters such as capillary voltage, source temperature, and gas flows should be optimized for maximum signal intensity.

Data Analysis and Quantification

The concentration of protriptyline in the plasma samples is determined by calculating the peak area ratio of the analyte to the internal standard. A calibration curve is constructed by plotting the peak area ratios of a series of calibration standards against their known concentrations. The concentration of protriptyline in the unknown samples is then interpolated from this calibration curve.

The use of a stable isotope-labeled internal standard like Protriptyline-d3 is critical as it co-elutes with the unlabeled analyte and experiences similar effects of ion suppression or enhancement in the mass spectrometer source. This co-behavior allows for the correction of variability during sample preparation and analysis, leading to highly accurate and precise quantitative results.

Conclusion

Protriptyline-d3 is an indispensable tool for researchers and scientists in the field of drug analysis. Its commercial availability from multiple suppliers ensures its accessibility for routine and research applications. The use of Protriptyline-d3 as an internal standard in conjunction with robust analytical techniques like LC-MS/MS enables the development of highly accurate, precise, and reliable methods for the quantification of protriptyline in various biological matrices. This guide provides a foundational understanding of the commercial landscape and a detailed framework for the practical application of Protriptyline-d3 in a bioanalytical setting.

References

Isotopic purity of Protriptyline-d3 and its significance

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protriptyline is a tricyclic antidepressant that functions by inhibiting the reuptake of norepinephrine and serotonin in the central nervous system.[1][2] Its deuterated analog, Protriptyline-d3, serves as a critical internal standard for quantitative bioanalytical assays, particularly in pharmacokinetic and toxicological studies.[3][4] The incorporation of three deuterium atoms on the N-methyl group introduces a stable mass shift, enabling precise differentiation from the unlabeled drug in mass spectrometry-based analyses. The isotopic purity of Protriptyline-d3 is a crucial parameter that directly impacts the accuracy and reliability of these quantitative methods. This guide provides an in-depth overview of the significance of isotopic purity, methods for its determination, and relevant metabolic pathways.

Significance of Isotopic Purity

The isotopic purity of a stable-labeled internal standard like Protriptyline-d3 is of paramount importance for several reasons:

-

Accuracy of Quantification: The fundamental principle of using an internal standard is to correct for variations in sample preparation and instrument response. The concentration of the internal standard is assumed to be constant across all samples. If the isotopic purity is low or variable, the concentration of the desired deuterated species (d3) will be inconsistent, leading to inaccurate calculations of the analyte concentration.

-

Minimizing Cross-Talk: Mass spectrometry instruments have finite resolution. If the internal standard contains a significant proportion of unlabeled (d0) or lesser-deuterated species (d1, d2), their signals can overlap with the signal of the native analyte, a phenomenon known as cross-talk. This interference can artificially inflate the measured concentration of the analyte, compromising the integrity of the data.

-

Regulatory Compliance: Regulatory bodies such as the U.S. Food and Drug Administration (FDA) require rigorous validation of bioanalytical methods. This includes the characterization and control of the isotopic purity of internal standards to ensure the reliability of data submitted for drug approval.

Quantitative Data on Isotopic Purity

The isotopic purity of commercially available Protriptyline-d3 is typically high, often exceeding 98%. The distribution of isotopic species is a key quality attribute. The following table summarizes the typical isotopic distribution for a batch of Protriptyline-d3, as might be found on a Certificate of Analysis.

| Isotopic Species | Relative Abundance (%) |

| d0 (unlabeled) | < 0.1 |

| d1 | < 0.5 |

| d2 | < 1.5 |

| d3 | > 98 |

Note: The values presented are illustrative and may vary between different batches and suppliers. It is essential to refer to the Certificate of Analysis for the specific lot of Protriptyline-d3 being used.

Experimental Protocols for Determining Isotopic Purity

The determination of isotopic purity relies on analytical techniques that can differentiate between molecules based on their mass-to-charge ratio or nuclear properties. Mass spectrometry and Nuclear Magnetic Resonance (NMR) spectroscopy are the primary methods employed for this purpose.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is a powerful technique for assessing isotopic purity due to its ability to resolve small mass differences.[5]

Methodology:

-

Sample Preparation:

-

Prepare a stock solution of Protriptyline-d3 in a suitable solvent such as methanol or acetonitrile at a concentration of approximately 1 mg/mL.

-

Further dilute the stock solution to a working concentration of 1-10 µg/mL in the same solvent.

-

-

Liquid Chromatography (LC) Parameters (Illustrative):

-

Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: A linear gradient from 5% to 95% B over 5 minutes.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

-

Mass Spectrometry (MS) Parameters (Illustrative):

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Scan Mode: Full scan from m/z 100-500.

-

Resolution: > 10,000.

-

Capillary Voltage: 3.5 kV.

-

Source Temperature: 120 °C.

-

Desolvation Temperature: 350 °C.

-

-

Data Analysis:

-

Acquire the full scan mass spectrum of the Protriptyline-d3 sample.

-

Identify the molecular ion peaks corresponding to the different isotopic species (d0, d1, d2, d3). The expected m/z for the protonated molecules are:

-

d0 (C19H22N+): ~264.1747

-

d1 (C19H21DN+): ~265.1810

-

d2 (C19H20D2N+): ~266.1872

-

d3 (C19H19D3N+): ~267.1935

-

-

Calculate the relative abundance of each isotopic species by integrating the peak area of its corresponding molecular ion.

-

The isotopic purity is reported as the percentage of the d3 species relative to the sum of all isotopic species.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides information on the chemical environment of atomic nuclei and can be used to determine the degree of deuteration.[6] Both ¹H and ²H NMR can be employed.

Methodology:

-

Sample Preparation:

-

Dissolve an accurately weighed amount of Protriptyline-d3 (typically 5-10 mg) in a suitable deuterated solvent (e.g., chloroform-d, methanol-d4) in an NMR tube.

-

-

¹H NMR Spectroscopy:

-

Instrument: 400 MHz or higher NMR spectrometer.

-

Experiment: Standard ¹H NMR experiment.

-

Data Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Data Analysis:

-

The deuterium substitution on the N-methyl group will result in a significant reduction in the intensity of the corresponding proton signal.

-

By comparing the integration of the residual N-methyl proton signal to the integration of other non-deuterated protons in the molecule (e.g., aromatic protons), the percentage of deuteration can be estimated.

-

-

-

²H NMR Spectroscopy:

-

Instrument: NMR spectrometer equipped with a deuterium probe.

-

Experiment: Standard ²H NMR experiment.

-

Data Acquisition: Acquire the spectrum with appropriate parameters for deuterium.

-

Data Analysis:

-

The ²H NMR spectrum will show a signal corresponding to the deuterium atoms on the N-methyl group.

-

The presence and integration of this signal confirm the location of the deuterium label.

-

-

Mandatory Visualizations

Experimental Workflow for Isotopic Purity Determination

References

- 1. Hydroxylation and demethylation of the tricyclic antidepressant nortriptyline by cDNA-expressed human cytochrome P-450 isozymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Metabolic bioactivation of antidepressants: advance and underlying hepatotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Protriptyline-D3 HCl | Certified Solutions Standards | Certified Reference Materials - Cerilliant [cerilliant.com]

- 4. youtube.com [youtube.com]

- 5. pydio.campus.nd.edu [pydio.campus.nd.edu]

- 6. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]

Stability and Storage of Protriptyline-d3: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the stability and recommended storage conditions for Protriptyline-d3, a deuterated analog of the tricyclic antidepressant protriptyline. Understanding the stability profile of this compound is critical for ensuring its quality, efficacy, and safety in research and pharmaceutical applications. The information presented is based on available data for protriptyline and related compounds, providing a robust framework for handling and storing Protriptyline-d3.

Chemical and Physical Properties

Protriptyline-d3 is a deuterated form of protriptyline, a dibenzocycloheptene derivative. The deuterium labeling is typically on the N-methyl group. This isotopic substitution provides a valuable tool for pharmacokinetic and metabolic studies, often serving as an internal standard in bioanalytical methods.

| Property | Value |

| Chemical Name | N-(methyl-d3)-5H-dibenzo[a,d]cycloheptene-5-propanamine |

| Molecular Formula | C₁₉H₁₈D₃N |

| Molecular Weight | Approx. 266.42 g/mol |

| Appearance | White to off-white crystalline powder |

| Solubility | Freely soluble in water and soluble in dilute HCl. |

Solid-State Stability

Protriptyline hydrochloride, the salt form in which the compound is commonly supplied, is a relatively stable solid. It is described as being reasonably stable to light, air, and heat under typical ambient conditions.

Key Stability Considerations for Solid Protriptyline-d3:

-

Temperature: The solid form is stable at controlled room temperature.

-

Light: As with many tricyclic antidepressants, protection from light is recommended to prevent photodegradation.

-

Moisture: The compound should be stored in a dry environment to prevent hydrolysis and potential degradation.

Table 1: Recommended Storage Conditions for Solid Protriptyline-d3

| Condition | Recommendation |

| Temperature | 20°C to 25°C (68°F to 77°F) |

| Light | Protect from light |

| Atmosphere | Store in a well-sealed container in a dry place |

Solution Stability

The stability of Protriptyline-d3 in solution is dependent on the solvent, pH, temperature, and exposure to light. For analytical purposes, solutions are often prepared in organic solvents like methanol or in aqueous buffers.

Key Stability Considerations for Protriptyline-d3 Solutions:

-

pH: The stability of tricyclic antidepressants can be pH-dependent, with potential for hydrolysis under strongly acidic or basic conditions.

-

Oxidation: The presence of oxidizing agents or exposure to air can lead to degradation.

-

Light: Solutions are generally more susceptible to photodegradation than the solid form.

Table 2: Recommended Storage Conditions for Protriptyline-d3 Solutions

| Solvent | Temperature | Duration | Light Condition |

| Methanol | -20°C | Up to 1 month | Protect from light |

| Methanol | -80°C | Up to 6 months | Protect from light |

| Aqueous Buffers | 2-8°C | Short-term (days) | Protect from light |

Potential Degradation Pathways

Forced degradation studies on protriptyline and structurally similar tricyclic antidepressants have identified several key degradation pathways. These pathways are critical to understand for the development of stability-indicating analytical methods.

-

Oxidative Degradation: The most common site of oxidation is the 10,11-double bond of the dibenzocycloheptene ring system, leading to the formation of an epoxide intermediate. This epoxide can then be further hydrolyzed to a 10,11-dihydrodiol.

-

Photodegradation: Exposure to light, particularly UV radiation, can lead to the formation of several degradation products, including the 10,11-epoxide, a 10-hydroxy derivative, and the 10,11-dihydrodiol.

-

Acid/Base Hydrolysis: While generally stable, prolonged exposure to strong acidic or basic conditions may lead to hydrolysis, although specific products are not well-documented in the public literature.

-

Thermal Degradation: Protriptyline is relatively stable to heat at ambient temperatures. At elevated temperatures, decomposition can occur.

Below is a diagram illustrating the primary oxidative and photodegradation pathways of protriptyline.

The Gold Standard: A Technical Guide to Protriptyline-d3 in Pharmacokinetic Studies of Protriptyline

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of pharmacokinetic (PK) research, the precision and accuracy of analytical methodologies are paramount. For the tricyclic antidepressant protriptyline, understanding its absorption, distribution, metabolism, and excretion (ADME) is critical for optimizing therapeutic regimens and ensuring patient safety. The use of a stable isotope-labeled internal standard is the gold standard for quantitative bioanalysis by liquid chromatography-mass spectrometry (LC-MS). This technical guide provides an in-depth overview of the application of protriptyline-d3 as an internal standard in the pharmacokinetic studies of protriptyline, offering detailed experimental protocols, comprehensive data summaries, and visual workflows to support researchers in this field. Protriptyline-d3, being chemically identical to protriptyline but with a three-Dalton mass shift, co-elutes with the analyte, effectively compensating for variations in sample preparation and matrix effects, thereby ensuring the highest level of analytical rigor.

Pharmacokinetic Profile of Protriptyline

Protriptyline is a tricyclic antidepressant known for its stimulating effects.[1] Its pharmacokinetic properties are characterized by good absorption, extensive tissue distribution, and a long elimination half-life.[2][3] The clearance of protriptyline is primarily mediated by hepatic cytochrome P450 (CYP) enzymes, with CYP2D6 playing a significant role.[4][5] This can lead to inter-individual variability in drug exposure, underscoring the importance of precise monitoring in clinical studies.[4]

| Parameter | Value | Reference(s) |

| Bioavailability | 77-93% | [6] |

| Protein Binding | 92% | [6] |

| Elimination Half-Life | 54-198 hours | [7] |

| Metabolism | Hepatic, primarily via CYP2D6 | [4][5] |

| Excretion | Primarily renal (as metabolites) | [2][3] |

The Role of Protriptyline-d3 in Quantitative Analysis

The use of a deuterated internal standard like protriptyline-d3 is crucial for mitigating analytical variability in LC-MS/MS-based quantification. Because protriptyline-d3 shares the same physicochemical properties as protriptyline, it experiences similar extraction recovery, ionization efficiency, and potential for ion suppression or enhancement in the mass spectrometer source. By adding a known amount of protriptyline-d3 to each sample at the beginning of the workflow, any sample-to-sample variation can be normalized, leading to highly accurate and precise quantification of the unlabeled protriptyline.

Experimental Protocols

Sample Preparation: Protein Precipitation (for Plasma/Serum)

Protein precipitation is a rapid and effective method for removing the majority of proteins from plasma or serum samples prior to LC-MS/MS analysis.

-

Sample Aliquoting: To a 1.5 mL microcentrifuge tube, add 100 µL of the plasma or serum sample.

-

Internal Standard Spiking: Add 10 µL of a 1 µg/mL protriptyline-d3 working solution in methanol to each sample.

-

Protein Precipitation: Add 300 µL of ice-cold acetonitrile to each tube.

-

Vortexing: Vortex the samples vigorously for 1 minute to ensure thorough mixing and protein precipitation.

-

Centrifugation: Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

-

Supernatant Transfer: Carefully transfer the supernatant to a clean 1.5 mL tube.

-

Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 90:10 water:acetonitrile with 0.1% formic acid).

-

Vortexing and Transfer: Vortex briefly and transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

Sample Preparation: Solid-Phase Extraction (SPE) (for Urine)

SPE provides a more rigorous cleanup for complex matrices like urine, effectively removing salts and other endogenous interferences.

-

Sample Aliquoting and Dilution: Dilute 1 mL of urine with 1 mL of 100 mM phosphate buffer (pH 6.0).

-

Internal Standard Spiking: Add 10 µL of a 1 µg/mL protriptyline-d3 working solution in methanol.

-

SPE Cartridge Conditioning: Condition a mixed-mode cation exchange SPE cartridge by passing 1 mL of methanol followed by 1 mL of 100 mM phosphate buffer (pH 6.0).

-

Sample Loading: Load the diluted urine sample onto the conditioned SPE cartridge.

-

Washing: Wash the cartridge with 1 mL of deionized water, followed by 1 mL of methanol to remove interfering substances.

-

Elution: Elute the analyte and internal standard with 1 mL of 5% ammonium hydroxide in methanol.

-

Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase.

-

Vortexing and Transfer: Vortex briefly and transfer to an autosampler vial for analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

The following parameters provide a robust method for the separation and quantification of protriptyline and protriptyline-d3.

| Parameter | Recommended Setting |

| LC System | UPLC or HPLC system |

| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 10% B to 90% B over 5 minutes, hold for 1 min, return to initial conditions |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

| MS System | Triple Quadrupole Mass Spectrometer |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| MRM Transition (Protriptyline) | m/z 264.0 → 191.1 |

| MRM Transition (Protriptyline-d3) | m/z 267.2 → 191 |

| Collision Energy | Optimized for specific instrument (typically 20-35 eV) |

| Dwell Time | 100 ms |

Visualizing the Workflow and Pathways

To further elucidate the experimental and biological processes, the following diagrams have been generated using Graphviz.

Caption: Experimental workflow for pharmacokinetic analysis.

Caption: Proposed metabolic pathway of protriptyline.

Conclusion

The use of protriptyline-d3 as an internal standard provides the necessary precision and accuracy for robust pharmacokinetic studies of protriptyline. The detailed protocols and methodologies outlined in this guide offer a comprehensive resource for researchers in drug metabolism and clinical pharmacology. By adhering to these best practices, scientists can generate high-quality data to better understand the clinical pharmacology of protriptyline, ultimately contributing to safer and more effective therapeutic strategies.

References

- 1. Protriptyline - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. ClinPGx [clinpgx.org]

- 3. Metabolism of Tricyclic Antidepressants - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ClinPGx [clinpgx.org]

- 5. Human Metabolome Database: Showing metabocard for Protriptyline (HMDB0014488) [hmdb.ca]

- 6. Protriptyline | C19H21N | CID 4976 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Pharmacokinetic aspects of protriptyline plasma levels - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of Protriptyline-d3 in Advancing Metabolic Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of metabolic research and drug development, stable isotope-labeled compounds are indispensable tools for elucidating pharmacokinetic profiles, understanding metabolic pathways, and ensuring analytical accuracy. Protriptyline-d3, a deuterated analog of the tricyclic antidepressant protriptyline, serves a critical function in this domain. This technical guide provides an in-depth exploration of the primary application of Protriptyline-d3 in metabolic research, focusing on its use as an internal standard in quantitative bioanalysis. Furthermore, this guide will detail experimental protocols, present quantitative data, and visualize key processes to support researchers in the field.

While the direct use of Protriptyline-d3 as a metabolic tracer to probe endogenous pathways is not extensively documented, its role in accurately quantifying protriptyline and its metabolites is fundamental to studying its metabolic fate. Understanding the metabolism of a drug is a cornerstone of metabolic research, and Protriptyline-d3 is a key enabling tool in this context.

Core Application: Protriptyline-d3 as an Internal Standard

The overwhelming application of Protriptyline-d3 in metabolic-related research is as an internal standard for the quantification of protriptyline in biological matrices such as plasma, serum, and urine.[1] Stable isotope-labeled internal standards are considered the gold standard in mass spectrometry-based bioanalysis because they exhibit nearly identical chemical and physical properties to the analyte of interest.[2] This ensures that any variability introduced during sample preparation, chromatography, or ionization is mirrored by the internal standard, allowing for highly accurate and precise quantification.[2]

The use of Protriptyline-d3 is crucial for:

-

Pharmacokinetic Studies: Accurately determining the absorption, distribution, metabolism, and excretion (ADME) of protriptyline.

-

Therapeutic Drug Monitoring (TDM): Ensuring protriptyline concentrations remain within the therapeutic window.[3]

-

Metabolite Identification and Quantification: Studying the formation and elimination of protriptyline metabolites.

-

Toxicology and Forensic Analysis: Detecting and quantifying protriptyline in cases of overdose or for forensic purposes.[1]

Metabolic Pathway of Protriptyline

Protriptyline undergoes extensive hepatic metabolism, primarily mediated by the cytochrome P450 (CYP) enzyme system.[4][5] The major metabolic pathways include hydroxylation and N-demethylation. CYP2D6 is a key enzyme involved in the metabolism of protriptyline.[6][7] Individuals with genetic variations in CYP2D6 may exhibit altered metabolism, leading to different plasma concentrations of the drug.[6] The biotransformation of protriptyline can lead to the formation of active metabolites, which may contribute to the overall pharmacological effect and potential side effects.[4]

Caption: Metabolic pathway of Protriptyline.

Experimental Protocols

The quantification of protriptyline using Protriptyline-d3 as an internal standard typically involves liquid chromatography-tandem mass spectrometry (LC-MS/MS). Below are detailed methodologies for key experiments.

Sample Preparation: Protein Precipitation

This is a rapid and common method for extracting tricyclic antidepressants from plasma or serum samples.[3]

-

Objective: To remove proteins from the biological matrix that can interfere with the analysis.

-

Procedure:

-

Pipette 50 µL of the plasma or serum sample into a microcentrifuge tube.

-

Add 150 µL of a precipitation solution (e.g., acetonitrile) containing a known concentration of Protriptyline-d3.

-

Vortex the mixture vigorously for approximately three minutes to ensure thorough mixing and protein precipitation.

-

Centrifuge the tubes at high speed (e.g., 16,100 x g) for two to ten minutes to pellet the precipitated proteins.[8]

-

Carefully transfer a specific volume of the clear supernatant (e.g., 25 µL) to a new plate or vial.

-

Dilute the supernatant with an appropriate solvent (e.g., 475 µL of water) before injection into the LC-MS/MS system.

-

Sample Preparation: Solid-Phase Extraction (SPE)

SPE provides a cleaner extract compared to protein precipitation and can be used for various biological matrices, including urine.[8][9]

-

Objective: To isolate and concentrate the analyte of interest while removing interfering substances.

-

Procedure:

-

Condition the SPE cartridge (e.g., a mixed-mode cation exchange column) with an organic solvent (e.g., methanol) followed by an aqueous solution (e.g., water).[9]

-

Pre-treat the biological sample (e.g., 0.5 mL of urine or plasma) by adding a buffer (e.g., 2 mL of 0.1M phosphate buffer, pH 6) and the Protriptyline-d3 internal standard solution (e.g., 125 µL).[8]

-

Load the pre-treated sample onto the conditioned SPE cartridge.

-

Wash the cartridge with a series of solvents to remove interfering compounds. A common wash sequence includes a weak buffer (e.g., 10 mM ammonium acetate, pH 6) followed by an organic solvent like methanol.[9]

-

Elute the analyte and internal standard from the cartridge using an appropriate elution solvent (e.g., a mixture of acetonitrile and methanol with a small percentage of formic acid).[9]

-

The eluate can then be evaporated and reconstituted in the mobile phase for LC-MS/MS analysis.

-

LC-MS/MS Analysis

-

Objective: To chromatographically separate protriptyline from other compounds and quantify it using mass spectrometry.

-

Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a tandem mass spectrometer.[3][10]

-

Chromatographic Conditions:

-

Column: A C18 or similar reverse-phase column is typically used.[3]

-

Mobile Phase: A gradient elution with a mixture of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol) is common.[8]

-

Flow Rate: Typically in the range of 0.4 to 0.8 mL/min.[11]

-

Injection Volume: A small volume, often around 5 µL, is injected.[10]

-

-

Mass Spectrometry Conditions:

-

Ionization: Electrospray ionization (ESI) in positive ion mode is generally used.[3]

-

Detection: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity. This involves monitoring specific precursor-to-product ion transitions for both protriptyline and Protriptyline-d3.[10]

-

MRM Transitions (Example):

-

Protriptyline: The precursor ion would be [M+H]+ with an m/z of approximately 264.2. Product ions could be around m/z 233.2 or 91.1.

-

Protriptyline-d3: The precursor ion would be [M+H]+ with an m/z of approximately 267.2. The product ions would be monitored to confirm the structure and for quantification.

-

-

Caption: Bioanalytical workflow using Protriptyline-d3.

Quantitative Data Presentation

The performance of analytical methods using Protriptyline-d3 is evaluated through validation parameters. The following table summarizes typical quantitative data from such methods.

| Parameter | Typical Value/Range | Reference(s) |

| Linearity (r²) | > 0.995 | [3] |

| Lower Limit of Quantification (LLOQ) | 0.1 - 10 ng/mL | [9][12] |

| Recovery | 72% - 104% | [9][12] |

| Within-run Precision (CV) | < 10.1% | [12] |

| Run-to-run Precision (CV) | < 11.1% | [12] |

| Accuracy (% Bias) | Within ±15% | [3] |

Future Perspectives: Broader Applications in Metabolic Research

While the primary role of Protriptyline-d3 is as an internal standard, the principles of stable isotope labeling suggest potential for broader applications in metabolic research:

-

Metabolic Phenotyping: Co-administration of a microdose of Protriptyline-d3 with a therapeutic dose of unlabeled protriptyline could be used to study the drug's metabolism under steady-state conditions without altering the patient's existing therapeutic regimen.

-

Drug-Drug Interaction Studies: Protriptyline-d3 could be used to investigate the impact of co-administered drugs on the metabolism of protriptyline by monitoring changes in the formation of its deuterated metabolites.

-

Enzyme Kinetics: In in vitro systems using human liver microsomes or recombinant CYP enzymes, Protriptyline-d3 can be used to study the kinetics of its own metabolism and how it might be affected by inhibitors or inducers of specific CYP isozymes.

Conclusion

Protriptyline-d3 is a vital tool for researchers, scientists, and drug development professionals engaged in the study of protriptyline's metabolic fate. Its role as an internal standard in LC-MS/MS-based bioanalysis ensures the generation of high-quality, reliable data that is essential for pharmacokinetic modeling, therapeutic drug monitoring, and understanding the biotransformation of this tricyclic antidepressant. The detailed protocols and quantitative data presented in this guide offer a practical resource for implementing robust analytical methods. While its application as a direct probe for broader metabolic pathways is an area for future exploration, its current, well-established use is fundamental to advancing our understanding of drug metabolism.

References

- 1. Protriptyline-D3 HCl | Certified Solutions Standards | Certified Reference Materials - Cerilliant [cerilliant.com]

- 2. academicworks.cuny.edu [academicworks.cuny.edu]

- 3. lcms.cz [lcms.cz]

- 4. heraldopenaccess.us [heraldopenaccess.us]

- 5. Metabolic bioactivation of antidepressants: advance and underlying hepatotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ClinPGx [clinpgx.org]

- 7. Human Metabolome Database: Showing metabocard for Protriptyline (HMDB0014488) [hmdb.ca]

- 8. wsp.wa.gov [wsp.wa.gov]

- 9. lcms.cz [lcms.cz]

- 10. UPLC-MS/MS determination of 71 neuropsychotropic drugs in human serum - PMC [pmc.ncbi.nlm.nih.gov]

- 11. chromatographyonline.com [chromatographyonline.com]

- 12. Sample preparation and liquid-chromatographic analysis for tricyclic antidepressants in serum - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: High-Throughput Analysis of Protriptyline in Human Plasma Using Protriptyline-d3 Internal Standard by LC-MS/MS

Audience: Researchers, scientists, and drug development professionals.

Introduction

Protriptyline is a tricyclic antidepressant (TCA) used in the management of depression and attention deficit hyperactivity disorder (ADHD).[1] Therapeutic drug monitoring of protriptyline is crucial due to its narrow therapeutic window and inter-individual variability in pharmacokinetics. This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of protriptyline in human plasma. The use of a stable isotope-labeled internal standard, Protriptyline-d3, ensures high accuracy and precision by compensating for matrix effects and variations in sample processing.[2][3]

Experimental Protocols

Sample Preparation: Protein Precipitation

A simple and rapid protein precipitation method is employed for the extraction of protriptyline from plasma samples.

Materials:

-

Human plasma samples

-

Protriptyline and Protriptyline-d3 analytical standards

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Water (LC-MS grade)

-

Microcentrifuge tubes (1.5 mL)

-

Vortex mixer

-

Centrifuge

Procedure:

-

Pipette 100 µL of human plasma into a 1.5 mL microcentrifuge tube.

-

Add 20 µL of the working internal standard solution (Protriptyline-d3 in methanol).

-

Add 300 µL of cold acetonitrile to precipitate plasma proteins.

-

Vortex the mixture for 1 minute.

-

Centrifuge at 14,000 rpm for 10 minutes to pellet the precipitated proteins.

-

Carefully transfer the supernatant to a clean tube or a 96-well plate.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the dried extract in 100 µL of the mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid).

-

Vortex briefly and inject into the LC-MS/MS system.

Liquid Chromatography

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

Chromatographic Conditions:

| Parameter | Value |

| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | 0.1% Formic acid in methanol |

| Gradient | 20% B to 95% B over 5 minutes, hold for 1 min, then re-equilibrate |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 5 µL |

Mass Spectrometry

Instrumentation:

-

Triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

MS/MS Parameters:

| Parameter | Value |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Capillary Voltage | 3.5 kV |

| Source Temperature | 150°C |

| Desolvation Temperature | 350°C |

| Cone Gas Flow | 50 L/Hr |

| Desolvation Gas Flow | 600 L/Hr |

| Collision Gas | Argon |

Multiple Reaction Monitoring (MRM) Transitions:

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Cone Voltage (V) | Collision Energy (eV) |

| Protriptyline | 264.0 | 191.1 | 100 | 40 | 25 |

| Protriptyline-d3 | 267.2 | 191.0 | 100 | 40 | 25 |

Data Presentation

Quantitative Method Performance

The method should be validated for linearity, precision, accuracy, and sensitivity. The following table summarizes typical performance characteristics.

| Parameter | Result |

| Linearity (r²) | > 0.995 |

| Lower Limit of Quantification (LLOQ) | 1 ng/mL |

| Intra-day Precision (%CV) | < 10% |

| Inter-day Precision (%CV) | < 15% |

| Accuracy (% bias) | Within ±15% |

| Recovery | > 85% |

Visualizations

Caption: Experimental workflow for the LC-MS/MS analysis of protriptyline.

Caption: Mechanism of action of protriptyline.

References

Quantitative Analysis of Protriptyline in Human Plasma and Urine using Protriptyline-d3 as an Internal Standard by LC-MS/MS

Application Note AP-001

Abstract

This application note presents a detailed, robust, and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of protriptyline in human plasma and urine. The method utilizes protriptyline-d3 as a stable isotope-labeled internal standard to ensure high accuracy and precision. Sample preparation is streamlined using either protein precipitation for plasma or solid-phase extraction for urine. The described method is suitable for therapeutic drug monitoring, pharmacokinetic studies, and forensic toxicology.

Introduction

Protriptyline is a tricyclic antidepressant used in the treatment of major depressive disorder. Therapeutic drug monitoring of protriptyline is crucial due to its narrow therapeutic index and significant inter-individual variability in metabolism. This application note provides a comprehensive protocol for the accurate quantification of protriptyline in biological matrices, which is essential for clinical and research applications. The use of a deuterated internal standard, protriptyline-d3, minimizes matrix effects and improves the reliability of the results.

Experimental Protocols

Materials and Reagents

-

Protriptyline hydrochloride (Reference Standard)

-

Protriptyline-d3 hydrochloride (Internal Standard)

-

HPLC-grade methanol, acetonitrile, and water

-

Formic acid (LC-MS grade)

-

Ammonium hydroxide

-

Human plasma (drug-free)

-

Human urine (drug-free)

-

Solid-Phase Extraction (SPE) cartridges (e.g., Mixed-Mode Cation Exchange)

Instrumentation

-

Liquid Chromatograph (LC) system capable of binary gradient elution

-

Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

Standard Solution Preparation

-

Primary Stock Solutions (1 mg/mL): Prepare individual stock solutions of protriptyline and protriptyline-d3 by dissolving the appropriate amount of each standard in methanol.

-

Working Standard Solutions: Prepare serial dilutions of the protriptyline primary stock solution with 50:50 methanol:water to create calibration standards.

-

Internal Standard Working Solution (100 ng/mL): Dilute the protriptyline-d3 primary stock solution with 50:50 methanol:water.

Sample Preparation

Plasma: Protein Precipitation

-

To 100 µL of plasma, add 20 µL of the internal standard working solution (100 ng/mL protriptyline-d3).

-

Add 300 µL of acetonitrile to precipitate proteins.

-

Vortex for 1 minute.

-

Centrifuge at 10,000 x g for 10 minutes.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of mobile phase A.

-

Inject 10 µL onto the LC-MS/MS system.

Urine: Solid-Phase Extraction (SPE)

-

To 1 mL of urine, add 20 µL of the internal standard working solution (100 ng/mL protriptyline-d3).

-

Condition an SPE cartridge with 1 mL of methanol followed by 1 mL of water.

-

Load the urine sample onto the SPE cartridge.

-

Wash the cartridge with 1 mL of water, followed by 1 mL of methanol.

-

Elute the analytes with 1 mL of 5% ammonium hydroxide in methanol.

-

Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of mobile phase A.

-

Inject 10 µL onto the LC-MS/MS system.

LC-MS/MS Conditions

Liquid Chromatography

| Parameter | Condition |

| Column | C18 reverse-phase, 2.1 x 50 mm, 1.8 µm |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | 0.1% Formic acid in acetonitrile |

| Flow Rate | 0.4 mL/min |

| Gradient | 20% B to 95% B in 3.0 min, hold at 95% B for 1.0 min, return to 20% B |

| Column Temperature | 40°C |

| Injection Volume | 10 µL |

Mass Spectrometry

| Parameter | Condition |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| MRM Transitions | Protriptyline: 264.2 > 191.1; Protriptyline-d3: 267.2 > 191.1 |

| Collision Energy | Optimized for specific instrument (typically 20-30 eV) |

| Dwell Time | 100 ms |

Quantitative Data

Calibration Curve

The method was linear over the concentration range of 1 to 500 ng/mL for protriptyline in both plasma and urine.

| Analyte | Matrix | Calibration Range (ng/mL) | R² |

| Protriptyline | Plasma | 1 - 500 | > 0.998 |

| Protriptyline | Urine | 1 - 500 | > 0.997 |

Accuracy and Precision

The intra- and inter-day accuracy and precision were evaluated at three quality control (QC) concentrations.

| Matrix | QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |

| Plasma | Low | 5 | 4.2 | 5.8 | 102.3 |

| Mid | 50 | 3.1 | 4.5 | 98.9 | |

| High | 400 | 2.5 | 3.9 | 101.5 | |

| Urine | Low | 5 | 5.1 | 6.3 | 97.8 |

| Mid | 50 | 3.8 | 5.1 | 103.1 | |

| High | 400 | 2.9 | 4.2 | 99.5 |

Recovery and Matrix Effect

The extraction recovery and matrix effect were assessed for protriptyline in both matrices.

| Matrix | Concentration (ng/mL) | Extraction Recovery (%) | Matrix Effect (%) |

| Plasma | 5 | 91.5 | 95.2 |

| 400 | 94.2 | 96.8 | |

| Urine | 5 | 88.9 | 92.3 |

| 400 | 92.1 | 94.5 |

Visualizations

Caption: Experimental workflow for protriptyline quantification.

Caption: Mechanism of action of protriptyline.

Conclusion

This application note provides a validated LC-MS/MS method for the quantification of protriptyline in human plasma and urine. The use of protriptyline-d3 as an internal standard, combined with efficient sample preparation techniques, ensures the method is accurate, precise, and reliable for a variety of clinical and research applications.

Application Note: Solid-Phase Extraction of Protriptyline from Human Plasma Using a Deuterated Internal Standard for LC-MS/MS Analysis

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a robust and reliable method for the quantitative analysis of protriptyline in human plasma. The protocol employs a solid-phase extraction (SPE) procedure for sample clean-up and concentration, utilizing protriptyline-d3 as an internal standard to ensure accuracy and precision. The subsequent analysis is performed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). This method is suitable for therapeutic drug monitoring, pharmacokinetic studies, and clinical research applications.

Introduction

Protriptyline is a tricyclic antidepressant (TCA) used in the management of depression. Monitoring its concentration in plasma is crucial for optimizing therapeutic outcomes and minimizing toxicity. Solid-phase extraction is a widely adopted technique for the sample preparation of TCAs from biological matrices due to its efficiency in removing interfering substances and concentrating the analytes of interest. The use of a stable isotope-labeled internal standard, such as protriptyline-d3, is essential for correcting for matrix effects and variations in extraction recovery and instrument response. This document provides a detailed protocol for the SPE of protriptyline from plasma, followed by LC-MS/MS analysis.

Experimental Protocols

Materials and Reagents

-

Protriptyline hydrochloride

-

Protriptyline-d3 hydrochloride

-

Human plasma (K2EDTA)

-

Methanol (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Ammonium hydroxide

-

Formic acid

-

Deionized water

Equipment

-

Analytical balance

-

Vortex mixer

-

Centrifuge

-

SPE manifold

-

Nitrogen evaporator

-

LC-MS/MS system

Sample Preparation and Solid-Phase Extraction Workflow

The following diagram outlines the key steps in the solid-phase extraction of protriptyline from plasma.

Caption: Workflow for the solid-phase extraction of protriptyline from plasma.

Detailed Protocol

-

Preparation of Standards and Quality Controls:

-

Prepare stock solutions of protriptyline and protriptyline-d3 in methanol.

-

Prepare working standard solutions by serial dilution of the stock solutions.

-

Spike blank human plasma with known concentrations of protriptyline to create calibration standards and quality control (QC) samples.

-

-

Sample Pre-treatment:

-

Solid-Phase Extraction (SPE):

-

Conditioning: Condition the SPE cartridge by passing 3 mL of methanol followed by 3 mL of deionized water.[2] Do not allow the cartridge to dry.

-

Loading: Load the supernatant from the pre-treatment step onto the conditioned SPE cartridge.

-

Washing: Wash the cartridge with 3 mL of deionized water, followed by 3 mL of a weak organic solvent solution (e.g., 5% methanol in water) to remove polar interferences.

-

Elution: Elute the analyte and internal standard with 3 mL of an appropriate elution solvent (e.g., methanol containing 2% concentrated ammonium hydroxide).[3]

-

-

Final Processing:

-

Evaporate the eluate to dryness under a stream of nitrogen at approximately 40°C.[3]

-

Reconstitute the dried extract in 100 µL of the mobile phase used for LC-MS/MS analysis.

-

Vortex briefly and transfer to an autosampler vial for injection.

-

Data Presentation

The following tables summarize the expected quantitative performance of a method for the analysis of tricyclic antidepressants, including protriptyline, based on published data.

Table 1: Method Validation Parameters for Tricyclic Antidepressants

| Parameter | Result | Reference |

| Linearity Range | 0.2 - 40 ng/mL | [4] |

| Correlation Coefficient (r²) | > 0.995 | [5][6][7] |

| Recovery | 80.2 - 92.1% | [4] |

| Limit of Detection (LOD) | 0.05 - 0.2 ng/mL | [4] |

| Limit of Quantification (LOQ) | 0.2 - 0.5 ng/mL | [4] |

| Intra-day Precision (CV) | < 9.5% | [4] |

| Inter-day Precision (CV) | < 9.5% | [4] |

Table 2: Example LC-MS/MS Parameters for Protriptyline Analysis

| Parameter | Setting |

| LC System | |

| Column | C18 reverse-phase (e.g., 2.1 x 100 mm, 2.5 µm)[5][6] |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | Optimized for separation from other TCAs |

| Flow Rate | 0.3 mL/min |

| Injection Volume | 10 µL |

| MS System | |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| MRM Transition (Protriptyline) | Precursor Ion > Product Ion (To be optimized) |

| MRM Transition (Protriptyline-d3) | Precursor Ion > Product Ion (To be optimized) |

| Dwell Time | 100 ms |

Logical Relationships in the Analytical Method

The following diagram illustrates the relationship between the different stages of the analytical method, highlighting the importance of the internal standard.

Caption: Role of the internal standard in correcting for analytical variability.

Conclusion

The described solid-phase extraction method, in conjunction with LC-MS/MS analysis, provides a sensitive, specific, and reproducible approach for the quantification of protriptyline in human plasma. The use of protriptyline-d3 as an internal standard is critical for achieving accurate results by compensating for potential variations during sample processing and analysis. This method is well-suited for clinical research and therapeutic drug monitoring of protriptyline.

References

- 1. researchgate.net [researchgate.net]

- 2. An Improved Solid Phase Extraction Procedure for... [experts.mcmaster.ca]

- 3. wsp.wa.gov [wsp.wa.gov]

- 4. Determination of tricyclic antidepressants in human plasma using pipette tip solid-phase extraction and gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. lcms.cz [lcms.cz]

- 6. waters.com [waters.com]

- 7. Development and validation of amitriptyline and its metabolite in human plasma by ultra performance liquid chromatography-tandem mass spectrometry and its application to a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Therapeutic Drug Monitoring of Tricyclic Antidepressants Using Protriptyline-d3

Introduction

Tricyclic antidepressants (TCAs) are a class of medications used in the management of major depressive disorder, anxiety, and other psychiatric conditions.[1][2] Due to a narrow therapeutic window, monitoring the plasma concentrations of TCAs is crucial to ensure efficacy while avoiding toxicity.[1] Therapeutic drug monitoring (TDM) of TCAs helps clinicians optimize dosing regimens for individual patients. Protriptyline is a second-generation tricyclic antidepressant.[3] Protriptyline-d3, a stable isotope-labeled form of protriptyline, serves as an ideal internal standard for the quantification of TCAs in biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[3] Its chemical and physical properties are nearly identical to the unlabeled analyte, but its increased mass allows for differentiation by the mass spectrometer, ensuring accurate and precise quantification by correcting for variations during sample preparation and analysis.

Application: Quantitative Analysis of Tricyclic Antidepressants in Human Plasma/Serum

This section outlines the use of Protriptyline-d3 as an internal standard in a validated LC-MS/MS method for the simultaneous quantification of multiple tricyclic antidepressants in human plasma or serum.

Data Presentation

The following tables summarize the quantitative performance of a typical UPLC-MS/MS method for the analysis of various tricyclic antidepressants using deuterated internal standards, including Protriptyline-d3.

Table 1: Linearity and Range of Quantification for Selected Tricyclic Antidepressants

| Analyte | Linearity Range (ng/mL) | Coefficient of Determination (r²) |

| Amitriptyline | ~70 - ~1000 | >0.995 |

| Nortriptyline | ~70 - ~1000 | >0.995 |

| Imipramine | ~70 - ~1000 | >0.995 |

| Desipramine | ~70 - ~1000 | >0.995 |

| Doxepin | Not Specified | >0.995 |

| Nordoxepin | Not Specified | >0.995 |

| Protriptyline | Not Specified | >0.995 |

| Clomipramine | Not Specified | >0.995 |

| Norclomipramine | Not Specified | >0.995 |

Data synthesized from multiple sources describing similar LC-MS/MS methods.[1][4]

Table 2: Precision of the LC-MS/MS Method

| Analyte | Concentration Level | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) |